(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol
Description
(1S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-ol is a chiral fluorinated alcohol featuring a pyridin-3-yl moiety and a trifluoroethyl group in the (S)-configuration. This compound is of interest in pharmaceutical and agrochemical research due to the electronic effects of the trifluoromethyl group and the hydrogen-bonding capability of the hydroxyl group.
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXKPHQPUHHFQW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. With the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol, this compound exhibits interesting pharmacological profiles that merit detailed exploration.
The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and biological activity. The InChI key for this compound is LHXKPHQPUHHFQW-LURJTMIESA-N, and it is recognized under CAS number 1226507-66-9.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds often show significant antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group may enhance these effects due to increased membrane permeability and interaction with bacterial enzymes.
- Anticancer Potential : Compounds with similar structures have been investigated for their potential as anticancer agents. They may inhibit specific kinases or enzymes involved in cancer cell proliferation. For instance, some studies have demonstrated that pyridine derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of pyridine derivatives found that several compounds exhibited Minimum Inhibitory Concentrations (MICs) in the range of 0.25–1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . While specific data on this compound is limited, its structural similarities suggest potential effectiveness.
Anticancer Activity
In vitro studies have shown that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 0.126 | Strong inhibitory effect |
| Compound B | MCF10A (Normal) | 19.011 | Less effect on non-cancer cells |
The selectivity index of these compounds indicates a promising therapeutic window for targeting cancer cells while minimizing toxicity to normal cells .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit PIM kinases, which play a role in cell survival and proliferation.
- Enzyme Interaction : The trifluoromethyl group can enhance binding affinity to enzymes involved in metabolic pathways or signal transduction.
Case Studies
Recent case studies involving fluorinated compounds highlight the importance of structural modifications in enhancing biological activity:
- Study on Fluorinated Pyridines : A series of fluorinated pyridines were tested for their anticancer properties, revealing that those with trifluoromethyl groups exhibited significantly improved activity against resistant cancer cell lines.
- Toxicity Assessment : In vivo studies showed favorable safety profiles for related compounds when administered at high doses in animal models without significant acute toxicity .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- Fluorine substitution at pyridine C2 () reduces steric bulk but may alter electronic interactions with targets.
Replacement of Pyridine with Other Heterocycles
- Pyrazole derivatives () introduce additional hydrogen-bonding sites (N-H), which could enhance target binding in medicinal applications.
Functional Group Modifications
Replacing the hydroxyl group with an amine alters reactivity and physicochemical properties.
Preparation Methods
Starting Materials and General Strategy
- Typical starting materials include trifluoromethylated ethanols or ethanones and pyridin-3-yl derivatives.
- The synthesis often involves nucleophilic substitution or addition reactions where the pyridin-3-yl moiety is introduced or functionalized.
- Stereoselective reduction or addition steps are employed to achieve the (1S) configuration at the hydroxyl-bearing carbon.
Common Synthetic Methods
| Method | Description | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Nucleophilic substitution on trifluoroethyl derivatives | Deprotonation of trifluoroethanol followed by substitution with pyridin-3-yl electrophiles | Sodium hydride, potassium tert-butoxide, pyridin-3-yl halides | Straightforward, good yields | Requires careful control of base and temperature to avoid side reactions |
| Asymmetric reduction of trifluoromethyl ketones | Reduction of 1-(pyridin-3-yl)-2,2,2-trifluoroethanone to the corresponding alcohol | Chiral reducing agents like CBS catalyst or chiral borohydrides | High enantioselectivity, control of stereochemistry | Catalyst cost and sensitivity |
| Trifluoromethylation of pyridinyl ethanols | Introduction of trifluoromethyl group onto preformed pyridinyl ethanols using trifluoromethylating agents | Ruppert-Prakash reagent (TMS-CF3), copper catalysts | Direct trifluoromethylation, versatile | Requires inert atmosphere and precise conditions |
Representative Preparation Procedure
A documented preparation involves the following steps:
- Formation of 1-(3-pyridinyl)-2,2,2-trifluoroethanone by reaction of 3-pyridinecarboxaldehyde with trifluoromethylating agents or via nucleophilic addition of trifluoromethyl anion equivalents.
- Asymmetric reduction of the ketone to the (1S)-alcohol using chiral catalysts or borohydride reagents under low temperature.
- Purification by column chromatography or recrystallization to isolate the enantiomerically pure product with high purity (typically >98%).
This approach is supported by literature describing the synthesis of related trifluoromethylated pyridinyl ethanols with yields ranging from 54% to over 90%, depending on reaction conditions and purification methods.
Reaction Conditions and Optimization
- Bases used: Sodium hydride and potassium tert-butoxide are common for deprotonation steps.
- Solvents: Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are preferred.
- Temperature: Reactions are generally carried out at low to ambient temperatures to maintain stereochemical integrity.
- Purification: Silica gel chromatography with hexane/ethyl acetate mixtures or recrystallization from appropriate solvents ensures removal of impurities and diastereomers.
Analytical Data and Purity Assessment
| Parameter | Typical Value |
|---|---|
| Purity (GC or HPLC) | >98% |
| Melting Point | 69–71 °C (for analogous trifluoromethylated pyridinyl alcohols) |
| Optical Rotation | Specific values depend on catalyst and method used, confirming (1S) enantiomer |
| NMR Data | Characteristic $$^{19}F$$ NMR singlet around -74 ppm for CF3 group; $$^{1}H$$ and $$^{13}C$$ NMR confirm structure |
Research Findings and Comparative Analysis
- The trifluoromethyl group significantly enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry.
- The stereoselective synthesis is crucial as the (1S) enantiomer displays distinct biological activity compared to the (1R).
- Compared to simpler fluorinated ethanols, the presence of the pyridin-3-yl ring requires more careful control of reaction conditions to avoid side reactions such as pyridine ring substitution or decomposition.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of trifluoromethylated ketone | 3-pyridinecarboxaldehyde + CF3 source (e.g., TMS-CF3) + Cu catalyst | 54–73 | Requires inert atmosphere |
| 2 | Asymmetric reduction to alcohol | Chiral borohydride or CBS catalyst, low temp | 80–90 | High enantioselectivity |
| 3 | Purification | Column chromatography (silica gel), recrystallization | N/A | Essential for enantiomeric purity |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the stereoselective synthesis of (1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol?
- Methodological Answer : The synthesis typically involves nucleophilic addition or substitution reactions. For example, chiral resolution via biocatalysis is a scalable approach, yielding enantiomerically pure products (≥97.5% ee) under optimized conditions. Key steps include:
- Use of trifluoromethyl precursors and pyridine derivatives as starting materials.
- Chiral catalysts or enzymes to ensure stereoselectivity.
- Purification via flash column chromatography to isolate the target compound .
Q. How is enantiomeric purity assessed for this compound?
- Methodological Answer : Enantiomeric excess (ee) is determined using:
- Chiral HPLC : Employing columns like Chiralpak® AD-H or AS-H with hexane/isopropanol mobile phases. Retention time differences resolve enantiomers .
- NMR with Chiral Solvating Agents : Europium-based shift reagents induce distinct splitting in or NMR spectra, enabling quantification of enantiomeric ratios .
Q. What spectroscopic techniques are used for structural characterization?
- Methodological Answer :
- and NMR : Identify proton environments and fluorine coupling patterns. For example, the trifluoromethyl group appears as a quartet in NMR.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 212.05 for CHFNO) .
- X-ray Crystallography : SHELX software refines crystal structures to determine absolute configuration, critical for stereochemical validation .
Advanced Research Questions
Q. How can conflicting data between X-ray crystallography and solution-phase NMR be resolved in structural studies?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution). Strategies include:
- Cross-Validation : Compare solid-state (X-ray) and solution (NMR/ECD) data.
- DFT Calculations : Simulate NMR chemical shifts or optical rotation to match experimental results.
- Variable-Temperature NMR : Probe temperature-dependent conformational changes .
Q. What reaction conditions minimize racemization during nucleophilic substitution?
- Methodological Answer :
- Low Temperatures : Slow reaction kinetics reduce epimerization (e.g., 0–5°C).
- Mild Bases : Use NaHCO instead of strong bases like NaH to avoid deprotonation-induced racemization.
- Chiral Auxiliaries : Temporary protecting groups (e.g., oxazolidinones) stabilize intermediates .
Q. How does fluorination impact the compound’s interaction with biological targets?
- Methodological Answer : The trifluoromethyl group enhances:
- Lipophilicity : Improves membrane permeability (logP ~1.5 predicted).
- Metabolic Stability : Resists oxidative degradation due to C-F bond strength.
- Binding Affinity : Fluorine’s electronegativity modulates electrostatic interactions with enzymes (e.g., kinases). Computational docking (AutoDock Vina) and MD simulations validate these effects .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields for this compound?
- Methodological Answer : Variability arises from:
- Starting Material Purity : Impurities in pyridine derivatives reduce efficiency.
- Catalyst Loading : Enzymatic methods (e.g., ketoreductases) require precise optimization.
- Workup Protocols : Incomplete extraction or chromatography can lower isolated yields. Reproducibility is improved by adhering to published protocols (e.g., Arran Chemical’s biocatalytic route) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
